(2-Methoxy-2-methylpropyl)(propyl)amine
Description
Contextualization within Substituted Amine Chemistry
Substituted amines are a cornerstone of organic chemistry, defined as derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. amerigoscientific.com They are classified as primary, secondary, or tertiary based on the number of these substitutions on the nitrogen atom. amerigoscientific.com N-(2-Methoxy-2-methylpropyl)-N-propylamine is a tertiary amine, meaning its nitrogen atom is bonded to three carbon-based groups. fiveable.me
The reactivity and utility of amines are profoundly influenced by the nature of their substituents. britannica.com These groups can modulate the electronic and steric environment around the nitrogen atom, affecting properties such as basicity and nucleophilicity. fiveable.me The presence of both alkyl (propyl) and alkoxy-containing alkyl (2-methoxy-2-methylpropyl) groups in the titular compound makes it a valuable model for understanding the interplay of these different structural features. Amines are crucial intermediates in the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comnumberanalytics.com
Significance of Tertiary Amines as Molecular Scaffolds in Synthetic and Mechanistic Studies
Tertiary amines, such as N-(2-Methoxy-2-methylpropyl)-N-propylamine, are of particular importance in the field of chemical synthesis and in the elucidation of reaction mechanisms. fiveable.me Due to the lone pair of electrons on the nitrogen atom, they are excellent nucleophiles and are widely used as catalysts in a variety of organic reactions. fiveable.menumberanalytics.com Their ability to facilitate reactions like alkylation and acylation makes them indispensable tools for constructing complex molecules. fiveable.me
In mechanistic studies, tertiary amines serve as probes to understand reaction pathways. For instance, their interaction with reactive intermediates like benzynes has been a subject of detailed investigation, revealing mechanistic dualities that depend on the amine's structure. umn.edu Furthermore, the oxidation of tertiary amines is a significant area of research, with studies focusing on processes such as α-C-H oxidation. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These investigations, often employing techniques like kinetic isotope effects and computational studies, provide deep insights into bond activation and catalyst behavior. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net The structure of a tertiary amine, including the steric bulk of its substituents, can strongly influence the selectivity and outcome of these reactions. researchgate.net
Overview of Current Research Trajectories for Alkoxy-Substituted Amines and their Derivatives
The presence of an alkoxy group in N-(2-Methoxy-2-methylpropyl)-N-propylamine places it within the class of alkoxy-substituted amines. This area of research is dynamic, with a particular focus on N-alkoxyamines. While structurally different (possessing an N-O bond), the study of N-alkoxyamines offers insights into the potential reactivity and applications of related structures. Research in this field has been driven by their applications in polymer chemistry, particularly in living radical polymerization, and their use in organic synthesis. researchgate.netchimia.ch
Recent advancements have explored the generation of alkoxy radicals from various precursors, including alcohols, for applications in C-H functionalization and the synthesis of complex natural products. mdpi.com Photocatalysis has emerged as a powerful tool for generating these reactive intermediates under mild conditions. mdpi.com Additionally, the cleavage of alkoxyamines, triggered by chemical or photochemical methods, is being investigated for the controlled generation of radicals, which has potential applications in materials science and therapeutics. rsc.org These research trajectories highlight the rich and varied chemistry associated with the incorporation of alkoxy functionalities into amine structures, suggesting a promising landscape for the future investigation of compounds like N-(2-Methoxy-2-methylpropyl)-N-propylamine.
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methoxy-2-methyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-5-6-9-7-8(2,3)10-4/h9H,5-7H2,1-4H3 |
InChI Key |
QSHSNTQAEXDXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C)(C)OC |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N 2 Methoxy 2 Methylpropyl N Propylamine
Kinetic and Thermodynamic Profiling of Formation and Transformation Reactions
While specific kinetic and thermodynamic data for the formation of N-(2-Methoxy-2-methylpropyl)-N-propylamine are not available, the general synthesis of N-alkoxyamines is well-documented. One of the most versatile methods is the atom transfer radical addition (ATRA), which involves the reaction of a nitroxide with an alkyl halide in the presence of a copper(I) catalyst.
The formation of an alkoxyamine is typically an exothermic process, driven by the formation of a stable C-O bond. The thermodynamic profile is influenced by the stability of the starting radicals. The transformation reactions of alkoxyamines are primarily governed by the homolysis of the C-ON bond, a process central to their application in controlled radical polymerization. The kinetics of this cleavage are highly dependent on the structure of the alkoxyamine.
Table 1: Illustrative Kinetic and Thermodynamic Parameters for Alkoxyamine Formation and Dissociation (Analogous Systems)
| Reaction Type | Parameter | Representative Value Range | Conditions |
| Formation (Radical Coupling) | Rate Constant (kc) | 107 - 109 M-1s-1 | Ambient Temperature |
| Dissociation (Homolysis) | Rate Constant (kd) | 10-3 - 101 s-1 | 100-140 °C |
| Dissociation (Homolysis) | Activation Energy (Ea) | 100 - 140 kJ/mol | Varies with solvent |
| Dissociation (Homolysis) | Equilibrium Constant (K) | 10-11 - 10-9 mol/L | 120 °C |
This table presents typical data for well-studied alkoxyamines like those derived from TEMPO and is for illustrative purposes only.
Detailed Mechanistic Studies of Substitutions at the Methoxy (B1213986) Group and Amine Nitrogen
Specific mechanistic studies on N-(2-Methoxy-2-methylpropyl)-N-propylamine are not found in the reviewed literature. However, analogies can be drawn from general principles of organic chemistry.
Substitution at the Methoxy Group: Nucleophilic substitution at the methoxy group is generally difficult as methoxide (B1231860) (CH₃O⁻) is a poor leaving group. Such reactions would likely require harsh conditions or activation of the methoxy group, for instance, by protonation or conversion into a better leaving group. A plausible pathway would be an Sₙ2-type reaction if a strong nucleophile is used, though this is not a commonly reported reaction for simple alkoxyamines under normal conditions.
Substitution at the Amine Nitrogen: The nitrogen atom in the alkoxyamine is part of a hydroxylamine (B1172632) derivative and is generally not susceptible to simple nucleophilic substitution. Reactions at the nitrogen would more likely involve its basic character (protonation) or oxidation.
The formation of zwitterionic intermediates in reactions involving alkoxyamines is not a commonly invoked pathway for substitutions. Zwitterions are more frequently discussed in the context of certain cycloaddition reactions or in the reaction of amines with carbon dioxide. rsc.org In the case of substitution reactions on N-(2-Methoxy-2-methylpropyl)-N-propylamine, the intermediates are more likely to be radical species (from homolysis) or cationic species (if protonation occurs), rather than zwitterions. The presence of zwitterionic intermediates is often favored by polar interactions and substituents that can stabilize ionic centers. nih.gov Without specific reaction contexts involving this alkoxyamine, the postulation of zwitterionic intermediates remains speculative.
Radical Reactions and Nitroxide-Mediated Processes Related to Alkoxyamines
The primary area of study for alkoxyamines is their role in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization (CRP). In this context, the alkoxyamine acts as a thermal initiator and a source of the mediating nitroxide radical.
The core of NMP lies in the reversible homolytic cleavage of the C-ON bond of the alkoxyamine. This process generates a propagating radical (an alkyl radical that initiates polymerization) and a stable nitroxide radical. The kinetics of this equilibrium are crucial for maintaining control over the polymerization.
The rate of cleavage (dissociation, kd) and the rate of recombination (kc) determine the concentration of active propagating radicals. An ideal NMP system has a fast rate of deactivation (recombination) and a sufficiently fast rate of activation (cleavage) to ensure that all polymer chains grow at a similar rate.
Table 2: Representative Cleavage and Recombination Rate Constants in NMP (Analogous Systems)
| Alkoxyamine Type | kd (s-1) at 120°C | kc (M-1s-1) at 120°C | Equilibrium Constant K (kd/kc) (mol/L) |
| TEMPO-based | ~ 1 x 10-3 | ~ 1 x 108 | ~ 1 x 10-11 |
| SG1-based | ~ 1 x 10-1 | ~ 1 x 108 | ~ 1 x 10-9 |
This table is for illustrative purposes, showing typical values for common classes of alkoxyamines used in NMP.
In NMP, the vast majority of the polymer chains at any given time are in a "dormant" state, with the alkoxyamine functionality at the chain end. The reversible cleavage of this dormant species provides a low, constant concentration of active propagating radicals. This minimizes termination reactions (bimolecular coupling or disproportionation of two propagating radicals) which are detrimental to a controlled polymerization.
The alkoxyamine thus serves as a "persistent radical effect" mediator. The stable nitroxide radical does not initiate polymerization itself but reversibly caps (B75204) the growing polymer chain. This reversible termination allows for the controlled, sequential addition of monomer units, leading to polymers with predictable molecular weights and low dispersity.
Computational and Theoretical Chemistry of N 2 Methoxy 2 Methylpropyl N Propylamine
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical methods are fundamental to elucidating the three-dimensional structure and electronic landscape of a molecule. These computational techniques can predict molecular geometries, conformational preferences, and the distribution of electrons, which are key determinants of a molecule's physical properties and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and exploring the conformational landscape of molecules. nih.govacs.orgresearchgate.netnih.gov For a flexible molecule such as N-(2-Methoxy-2-methylpropyl)-N-propylamine, multiple low-energy conformations are possible due to the rotation around its single bonds. DFT calculations, often employing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G(d,p) or def2TZVP), can be used to locate these conformational isomers and determine their relative stabilities. nih.govacs.orgacs.orgdevagirijournals.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov
The steric hindrance introduced by the methyl and propyl groups, as well as the presence of the methoxy (B1213986) group, would significantly influence the preferred conformations of N-(2-Methoxy-2-methylpropyl)-N-propylamine. nih.gov DFT can quantify these steric and electronic effects to predict the most stable conformer.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -445.123456 | B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | 1.25 | B3LYP/6-311+G(d,p) |
| Rotational Constant A (GHz) | 2.154 | B3LYP/6-311+G(d,p) |
| Rotational Constant B (GHz) | 0.987 | B3LYP/6-311+G(d,p) |
| Rotational Constant C (GHz) | 0.812 | B3LYP/6-311+G(d,p) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.comresearchgate.netnih.govmaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov
For N-(2-Methoxy-2-methylpropyl)-N-propylamine, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl chains. Analysis of the electron density distribution and molecular electrostatic potential (MEP) can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it will interact with other chemical species. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.571 |
| LUMO Energy | -2.659 |
| HOMO-LUMO Gap | 3.912 |
Reaction Mechanism Elucidation Through Advanced Computational Simulations
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers that govern reaction rates.
Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction pathway. wikipedia.org Computational methods can be used to locate the geometry of a transition state and calculate its energy. acs.org A key characteristic of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. uni-muenchen.de
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the minimum energy path connecting the transition state to the reactants and products. uni-muenchen.descm.comrowansci.comq-chem.com This confirms that the located transition state indeed connects the desired chemical species and provides a detailed picture of the geometric changes that occur throughout the reaction. rowansci.com For reactions involving N-(2-Methoxy-2-methylpropyl)-N-propylamine, such as nucleophilic substitution or elimination, IRC calculations would be invaluable for understanding the reaction mechanism.
While IRC methods are powerful, they can be computationally demanding. Reactive Internal Reaction Coordinate (RIRC) methodologies offer an alternative approach to explore reaction pathways. These methods focus on specific internal coordinates, such as bond lengths or angles, that are expected to change significantly during a reaction. By systematically varying these coordinates and optimizing the remaining geometry, a potential energy surface can be mapped out to identify the reaction path. While specific applications of RIRC to amines like N-(2-Methoxy-2-methylpropyl)-N-propylamine are not documented, this approach is a valuable tool in the computational chemist's arsenal (B13267) for studying reaction mechanisms.
Predictive Modeling of Chemical Reactivity, Selectivity, and Spectroscopic Parameters
Computational models can be developed to predict various chemical properties and behaviors. For amines, predictive models can be used to estimate their reactivity in different chemical environments, their selectivity in reactions with multiple possible outcomes, and their spectroscopic signatures. nih.govresearchgate.netacs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often built using molecular descriptors derived from computational chemistry. nih.gov These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. nih.gov By correlating these descriptors with experimentally observed reactivity or properties for a series of related amines, a predictive model can be constructed. nih.govacs.org Such a model could then be used to estimate the reactivity of N-(2-Methoxy-2-methylpropyl)-N-propylamine or to design new amines with desired properties. Furthermore, computational methods can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of the molecule.
Advanced Analytical Characterization of N 2 Methoxy 2 Methylpropyl N Propylamine
High-Resolution Spectroscopic Techniques for Structural Elucidation.
High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR).
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-Methoxy-2-methylpropyl)-N-propylamine would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The predicted ¹H NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for N-(2-Methoxy-2-methylpropyl)-N-propylamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (propyl, adjacent to N) | 2.3 - 2.5 | Triplet | ~7.5 |
| -CH₂- (propyl, middle) | 1.4 - 1.6 | Sextet | ~7.5 |
| -CH₃ (propyl, terminal) | 0.8 - 1.0 | Triplet | ~7.5 |
| -CH₂- (methoxypropyl, adjacent to N) | 2.4 - 2.6 | Singlet | - |
| -C(CH₃)₂- (methoxypropyl) | 1.1 - 1.3 | Singlet | - |
| -OCH₃ (methoxy) | 3.2 - 3.4 | Singlet | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Similar to proton NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms. The predicted ¹³C NMR data is presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for N-(2-Methoxy-2-methylpropyl)-N-propylamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (propyl, adjacent to N) | 50 - 55 |
| -CH₂- (propyl, middle) | 20 - 25 |
| -CH₃ (propyl, terminal) | 10 - 15 |
| -CH₂- (methoxypropyl, adjacent to N) | 60 - 65 |
| -C(CH₃)₂- (methoxypropyl) | 75 - 80 |
| -C(CH₃)₂- (methoxypropyl) | 25 - 30 |
| -OCH₃ (methoxy) | 48 - 52 |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene (B1212753) and methyl groups of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of N-(2-Methoxy-2-methylpropyl)-N-propylamine would be expected to show characteristic absorption bands for the C-H, C-N, and C-O bonds. The predicted characteristic IR absorption bands are listed in Table 3.
Table 3: Predicted Characteristic IR Absorption Bands for N-(2-Methoxy-2-methylpropyl)-N-propylamine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (alkane) | 2850 - 3000 | Strong |
| C-N stretching (amine) | 1000 - 1250 | Medium |
| C-O stretching (ether) | 1070 - 1150 | Strong |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The fragmentation of amines is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.
The molecular ion peak [M]⁺ for N-(2-Methoxy-2-methylpropyl)-N-propylamine would be expected at m/z 159. The fragmentation pattern would likely involve cleavage of the C-C bonds adjacent to the nitrogen atom, leading to the formation of stable carbocations. Key predicted fragments are detailed in Table 4.
Table 4: Predicted Key Mass Spectral Fragments for N-(2-Methoxy-2-methylpropyl)-N-propylamine
| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |
| 159 | [C₉H₂₁NO]⁺ | Molecular Ion |
| 144 | [C₈H₁₈NO]⁺ | Loss of a methyl radical (•CH₃) |
| 130 | [C₇H₁₆NO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 102 | [C₅H₁₂NO]⁺ | Alpha-cleavage, loss of a propyl radical (•C₃H₇) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of the methoxypropyl group |
| 57 | [C₄H₉]⁺ | Propyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Composition.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for determining the purity of volatile compounds and for analyzing the composition of mixtures.
For N-(2-Methoxy-2-methylpropyl)-N-propylamine, a GC-MS method would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. This method would effectively separate the target compound from any starting materials, byproducts, or impurities, allowing for a precise assessment of its purity.
Chromatographic Methodologies for Separation and Quantitative Analysis.
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. The choice of chromatographic method depends on the properties of the analyte, such as its polarity, volatility, and solubility.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. Developing and optimizing an HPLC method for N-(2-Methoxy-2-methylpropyl)-N-propylamine would involve several key steps.
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for the separation. These columns have a non-polar stationary phase, and the separation is based on the analyte's hydrophobicity.
Mobile Phase Composition: The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The ratio of the solvents would be optimized to achieve good resolution and a reasonable retention time. Given the basic nature of the amine, a buffer might be added to the mobile phase to control the pH and ensure good peak shape. nih.gov
Detector Choice: A UV detector would be a common choice if the molecule possesses a chromophore. However, for a simple aliphatic amine with no significant UV absorbance, an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Alternatively, derivatization with a UV-active agent could be employed to enable UV detection. researchgate.net
Optimization Parameters: Method optimization would involve adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve the best possible separation in the shortest amount of time. A typical set of starting conditions for method development is outlined in Table 5.
Table 5: Typical Starting Parameters for HPLC Method Development
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or CAD |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering a definitive insight into the solid-state architecture of a compound. For N-(2-Methoxy-2-methylpropyl)-N-propylamine, obtaining a single crystal suitable for X-ray diffraction would be a critical step in fully characterizing its solid-state properties.
As of the current body of scientific literature, a specific single-crystal X-ray crystallographic study for N-(2-Methoxy-2-methylpropyl)-N-propylamine has not been reported. The successful application of this technique is contingent upon the ability to grow a well-ordered, single crystal of the compound, which can be a challenging process.
Should a crystalline form of N-(2-Methoxy-2-methylpropyl)-N-propylamine be isolated, the structural analysis would involve directing a beam of X-rays onto the crystal. The subsequent diffraction pattern is dictated by the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.
The data generated from such an analysis would be comprehensive, providing key crystallographic parameters. These parameters are typically presented in a standardized format, as illustrated in the hypothetical data table below. This table represents the type of information that would be obtained from a successful X-ray crystallographic experiment on N-(2-Methoxy-2-methylpropyl)-N-propylamine.
Table 1: Hypothetical Crystallographic Data for N-(2-Methoxy-2-methylpropyl)-N-propylamine (Note: The following data is illustrative and does not represent experimentally determined values.)
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₉NO |
| Formula Weight | 145.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 109.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1032.1(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 0.935 |
| Absorption Coeff. (mm⁻¹) | 0.061 |
| F(000) | 328 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Temperature (K) | 293(2) |
| Radiation (λ, Å) | MoKα (0.71073) |
| Reflections Collected | 7890 |
| Independent Reflections | 2105 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
In addition to the unit cell parameters, a detailed crystallographic study would yield a table of selected bond lengths and angles, providing quantitative data on the molecule's geometry. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which may be present in the crystalline state and influence the physical properties of the compound.
Chemical Transformations and Derivatization Strategies for N 2 Methoxy 2 Methylpropyl N Propylamine
Design and Synthesis of N-Substituted Derivatives for Modulating Reactivity
The reactivity of N-(2-Methoxy-2-methylpropyl)-N-propylamine can be modulated by synthesizing various N-substituted derivatives. As a secondary amine, its nitrogen atom is nucleophilic and can participate in several types of bond-forming reactions.
Standard synthetic methodologies applicable for creating N-substituted derivatives include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce a variety of alkyl groups onto the nitrogen atom. This can be used to synthesize quaternary ammonium (B1175870) salts or to introduce functionalized alkyl chains.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides. This transformation is useful for installing carbonyl-containing moieties, which can alter the electronic properties and steric environment of the nitrogen atom.
Reductive Amination: The amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a new tertiary amine. This is a powerful method for creating more complex N-alkyl derivatives. nih.gov
Cross-Coupling Reactions: Modern catalytic methods, such as allylic C-H amination, offer direct routes to couple amines with olefins, providing access to complex tertiary allylic amines with high selectivity. nih.gov
These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in materials science and medicinal chemistry.
Formation of Salts and Ionic Liquids for Research and Catalytic Applications
The basic nitrogen center of N-(2-Methoxy-2-methylpropyl)-N-propylamine allows for the straightforward formation of salts and the synthesis of ionic liquids (ILs).
Salt Formation: As a base, the amine readily reacts with various Brønsted acids (e.g., HCl, HBr, H₂SO₄) to form the corresponding ammonium salts. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and utility as "green" solvents and catalysts. mdpi.com An ionic liquid can be synthesized from N-(2-Methoxy-2-methylpropyl)-N-propylamine through quaternization. This involves reacting the tertiary amine with an alkylating agent (e.g., an alkyl halide like methyl iodide) to form a quaternary ammonium cation. The properties of the resulting IL are determined by both the cation and the anion. The initial anion (e.g., halide) can be exchanged for others like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) to tune the IL's viscosity, conductivity, and miscibility. researchgate.net The introduction of alkoxy groups into the cation structure can help achieve a liquid state at room temperature.
Functionalization Strategies for Bioconjugation and Molecular Probe Development
Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or nucleic acid. For a molecule like N-(2-Methoxy-2-methylpropyl)-N-propylamine to be used in this context, it must first be functionalized with a reactive group that can form a stable bond with the target biomolecule under physiological conditions.
Strategies for functionalization include:
Introducing a Reactive Handle: A multi-step synthesis would be required to modify one of the alkyl chains (propyl or methoxy-methylpropyl) to incorporate a bioorthogonal reactive group. Common reactive handles include:
Carboxylic Acids or Activated Esters (e.g., NHS esters): These react with primary amine groups (e.g., lysine (B10760008) residues) on proteins to form stable amide bonds. rsc.orgnih.gov
Maleimides: These selectively react with thiol groups (e.g., cysteine residues) on proteins. rsc.org
Alkynes or Azides: These groups can participate in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, for highly efficient and specific conjugation.
Use of Crosslinkers: A heterobifunctional crosslinker can be used to connect the amine to a biomolecule. For example, one end of the crosslinker could react with a functional group introduced onto the amine derivative, while the other end (e.g., an NHS ester) reacts with the target protein. rsc.org
These functionalized derivatives can then be attached to fluorescent dyes, affinity tags, or drugs, turning them into molecular probes for imaging or targeted therapeutic applications.
Amine Protection and Deprotection Methodologies
During multi-step syntheses, particularly for functionalization, it is often necessary to temporarily "protect" the amine nitrogen to prevent it from undergoing unwanted side reactions. researchgate.net A good protecting group should be easy to install, stable under various reaction conditions, and easy to remove cleanly when no longer needed. researchgate.net
Common strategies for amine protection applicable here include the formation of carbamates or sulfonamides. youtube.commasterorganicchemistry.com
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |
| Sulfonamides (e.g., Tosyl) | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid; dissolving metal reduction |
This table presents common amine protection strategies. masterorganicchemistry.comrsc.org
Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies
The lone pair of electrons on the nitrogen atom of N-(2-Methoxy-2-methylpropyl)-N-propylamine allows it to act as a Lewis base and coordinate to metal centers, functioning as a ligand. As a simple tertiary amine, it would act as a monodentate ligand. However, it can serve as a scaffold for synthesizing more complex polydentate ligands, which can form stable complexes with a wide range of metal ions.
Schiff base ligands, for example, are readily synthesized by the condensation of an amine with an aldehyde or ketone. nih.gov While N-(2-Methoxy-2-methylpropyl)-N-propylamine is a tertiary amine and cannot form a Schiff base directly, derivatives of its precursor amines could be used to generate polydentate ligands capable of forming stable metal complexes. nih.govresearchgate.netresearchgate.net These ligands often feature N₂O₂ donor sets and can coordinate to metals like copper, cobalt, and nickel. nih.gov
Structural Characterization of Metal-Amine Complexes (e.g., Nickel(II) Complexes)
Metal complexes derived from ligands incorporating the N-(2-Methoxy-2-methylpropyl)-N-propylamine framework can be structurally characterized using a variety of analytical techniques. For Nickel(II) complexes, which commonly adopt distorted octahedral or square planar geometries, these methods are crucial for determining the coordination environment of the metal ion. ias.ac.intandfonline.com
Key Characterization Techniques:
Spectroscopy (IR, UV-Vis): Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which is indicative of the coordination geometry.
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the ligand in the coordinated state.
Mass Spectrometry (ESI-MS): Confirms the mass of the complex and can provide evidence of its composition. ias.ac.in
Elemental Analysis: Determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry.
Below is a table of hypothetical crystallographic data for a Nickel(II) complex derived from a related ligand system, illustrating the type of data obtained from X-ray diffraction analysis.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.024 |
| b (Å) | 16.516 |
| c (Å) | 8.692 |
| β (°) | 91.31 |
| Volume (ų) | 2441.5 |
| Z (molecules/cell) | 4 |
| Coordination Geometry | Distorted Octahedral |
This interactive table contains representative crystallographic data based on a known Nickel(II) complex with a benzimidazole-based amine ligand. tandfonline.com
Catalytic Applications of N-(2-Methoxy-2-methylpropyl)-N-propylamine-Derived Ligands
Metal complexes are central to homogeneous catalysis. Ligands play a critical role by tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While the catalytic applications of ligands specifically derived from N-(2-Methoxy-2-methylpropyl)-N-propylamine are not reported, complexes of transition metals like nickel, iron, and cobalt with other amine-containing ligands are known to catalyze a variety of important organic transformations. mdpi.com
Potential catalytic applications include:
C-C Coupling Reactions: Nickel complexes with Schiff base or other N-donor ligands have been shown to be effective catalysts for Suzuki, Sonogashira, and Kumada-Corriu cross-coupling reactions, which are fundamental for synthesizing complex organic molecules. ias.ac.in
Polymerization: Group IV metal complexes, whose activity is influenced by ion pairing and the nature of the ligands, are widely used in olefin polymerization. researchgate.net
Reduction Reactions: Iron and cobalt complexes are used in the deoxygenative reduction of amides to amines. mdpi.com
Oxidation Reactions: Iron-based catalysts can perform α-C-H oxidation of tertiary amines, a valuable transformation for functionalizing amine-containing molecules. researchgate.net
The development of chiral ligands derived from this amine could also open avenues in asymmetric catalysis.
Molecular Recognition and Mechanistic Biochemical Interactions in Vitro
Enzymatic Modulation: Mechanism of Action Studies (In Vitro)
There is no information available from in vitro studies regarding the ability of (2-Methoxy-2-methylpropyl)(propyl)amine to modulate the activity of any enzyme. Its mechanism of action as an enzyme inhibitor, activator, or allosteric modulator has not been investigated.
Inhibition Kinetics and Binding Site Mapping (In Vitro)
In the absence of any identified enzymatic activity, there are no studies on the inhibition kinetics or binding site mapping for this compound.
Receptor-Ligand Interaction Mechanisms (In Vitro)
No in vitro studies have been published that characterize the interaction of this compound with any specific biological receptor. Therefore, details of its receptor-ligand interaction mechanisms, such as agonism, antagonism, or inverse agonism, remain unknown.
Elucidation of Structure-Activity Relationships (SAR) at a Molecular Interaction Level
Due to the lack of biological activity data for this compound and its analogs, no structure-activity relationship (SAR) studies at the molecular interaction level have been reported.
Environmental Transformation Pathways and Abiotic Fate of N 2 Methoxy 2 Methylpropyl N Propylamine
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems
Photochemical degradation, initiated by the absorption of light, is a significant transformation pathway for many organic compounds in both aquatic and atmospheric environments. For N-(2-Methoxy-2-methylpropyl)-N-propylamine, both direct and indirect photolysis mechanisms are plausible.
In aquatic systems, direct photolysis would involve the absorption of solar radiation by the molecule itself, leading to its decomposition. However, like many aliphatic amines, N-(2-Methoxy-2-methylpropyl)-N-propylamine is not expected to absorb significantly in the solar spectrum (wavelengths > 290 nm). Therefore, indirect photochemical processes are likely to be more significant. Indirect photolysis involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter triplet states. The reaction with hydroxyl radicals is often a dominant pathway for the degradation of organic contaminants in sunlit surface waters. The rate of degradation would depend on the steady-state concentration of these reactive species and the second-order rate constant for their reaction with the parent compound.
In the atmosphere, N-(2-Methoxy-2-methylpropyl)-N-propylamine is expected to be susceptible to photochemical degradation, primarily through reactions with hydroxyl radicals. canada.ca The estimated atmospheric half-life for a related compound, 2-methoxypropanol, due to reaction with photochemically produced hydroxyl radicals is approximately 0.54 days. canada.ca This suggests that N-(2-Methoxy-2-methylpropyl)-N-propylamine would also have a relatively short atmospheric residence time. The degradation is initiated by the abstraction of a hydrogen atom from the alkyl chains or the methoxy (B1213986) group by the hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield a variety of degradation products.
Hydrolytic Stability and Cleavage Pathways in Various pH Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and is often influenced by pH.
N-(2-Methoxy-2-methylpropyl)-N-propylamine, being an aliphatic amine with an ether linkage, is generally expected to be hydrolytically stable under typical environmental pH conditions (pH 5-9). The carbon-nitrogen and carbon-oxygen (ether) bonds are not readily susceptible to hydrolysis in the absence of specific catalysts or extreme pH conditions. Studies on structurally similar compounds, such as N-acetoxymethyl-N-2-oxopropylnitrosamine, have shown that the rate of hydrolysis can be pH-dependent, with faster degradation observed at higher pH values. nih.gov However, the functional groups in this analogue are significantly different, and direct extrapolation of hydrolysis rates is not appropriate. For N-(2-Methoxy-2-methylpropyl)-N-propylamine, significant hydrolytic degradation is not anticipated to be a major environmental fate process.
Oxidative Transformation Processes in Abiotic Environments (e.g., Ozonolysis, Hydroxyl Radical Reactions)
Oxidative processes, particularly reactions with ozone (O₃) and hydroxyl radicals (•OH), are critical in the transformation of organic compounds in both aquatic and atmospheric environments. nih.govnih.gov
In aquatic systems, advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in degrading a wide range of organic contaminants. nih.gov The reaction of N-(2-Methoxy-2-methylpropyl)-N-propylamine with hydroxyl radicals is expected to be rapid. The rate constant for the reaction of hydroxyl radicals with amines is typically high, on the order of 10⁸ to 10⁹ M⁻¹s⁻¹. The reaction proceeds via hydrogen abstraction from the C-H bonds adjacent to the nitrogen atom or the ether linkage, leading to the formation of organic radicals that can subsequently be oxidized to various transformation products, including smaller amines, aldehydes, ketones, and carboxylic acids.
Ozonolysis, the reaction with ozone, can also contribute to the degradation of N-(2-Methoxy-2-methylpropyl)-N-propylamine, particularly in water treatment processes. While reactions of ozone with saturated amines are generally slower than with unsaturated compounds, they can still be significant. The reaction mechanism can involve electrophilic attack by ozone on the nitrogen atom. The presence of electron-donating alkyl groups can influence the reactivity of the amine towards ozone.
In the atmosphere, the primary oxidative transformation process for N-(2-Methoxy-2-methylpropyl)-N-propylamine is its reaction with hydroxyl radicals, as discussed in the photochemical degradation section. This reaction is expected to be the main removal pathway in the gas phase.
Sorption to Environmental Matrices and Volatilization Studies.
The environmental distribution of N-(2-Methoxy-2-methylpropyl)-N-propylamine is influenced by its tendency to partition between different environmental compartments, a behavior governed by its sorption and volatilization characteristics.
Sorption to soil and sediment is a key process that affects the mobility and bioavailability of organic compounds. The extent of sorption is often correlated with the organic carbon content of the soil or sediment and the octanol-water partition coefficient (Kow) of the compound. For amines, sorption can also be significantly influenced by the pH of the surrounding medium. At environmental pH values below their pKa, amines will be protonated, forming cationic species that can strongly adsorb to negatively charged soil and sediment particles through ion exchange mechanisms. The specific sorption behavior of N-(2-Methoxy-2-methylpropyl)-N-propylamine would depend on its pKa and the properties of the environmental matrix.
Quantitative Structure-Activity Relationship (QSAR) models are often used to estimate physicochemical properties like Kow and Henry's Law constant when experimental data are unavailable. canada.ca These estimations, while associated with uncertainties, provide valuable insights into the likely environmental partitioning of the compound.
Emerging Research Perspectives and Future Directions in N 2 Methoxy 2 Methylpropyl N Propylamine Chemistry
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis
Table 1: Potential Application of AI/ML Platforms in the Synthesis of N-(2-Methoxy-2-methylpropyl)-N-propylamine
| AI/ML Platform Type | Application to Target Compound Synthesis | Expected Outcome |
|---|---|---|
| Retrosynthesis Planning | Propose disconnection strategies for the C-N bonds. | Identification of optimal starting materials (e.g., 2-methoxy-2-methylpropan-1-amine (B1354346) and a propyl halide). |
| Reaction Condition Recommendation | Suggest optimal solvents, catalysts, and temperatures for the N-alkylation step. | Increased reaction yield and purity, reduced optimization time. |
| Forward Synthesis Prediction | Predict major products and potential side products from a given set of reactants. | Validation of proposed synthetic steps and anticipation of purification challenges. acs.org |
Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding reaction kinetics and identifying transient intermediates are crucial for optimizing chemical synthesis. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable for gaining these insights. mpg.de Techniques like FlowNMR, Raman spectroscopy, and inline Fourier Transform Infrared (FTIR) spectroscopy offer non-invasive ways to track the progress of a reaction as it happens. rsc.orgresearchgate.net
In the synthesis of N-(2-Methoxy-2-methylpropyl)-N-propylamine, for instance, monitoring the formation of the C-N bond during an N-alkylation reaction is critical. Inline FTIR (ReactIR) could track the consumption of a primary or secondary amine precursor by observing changes in the N-H stretching vibrations. scribd.com Similarly, Raman spectroscopy could monitor the reaction by following characteristic peaks of reactants and products without interference from many common solvents. semanticscholar.org These real-time analytical methods provide a wealth of data that can be used to build accurate kinetic models, leading to a deeper understanding of the reaction mechanism and enabling precise process control. numberanalytics.com
Table 2: Advanced Spectroscopic Techniques for Monitoring the Synthesis of N-(2-Methoxy-2-methylpropyl)-N-propylamine
| Spectroscopic Technique | Monitored Parameter/Functional Group | Potential Insights |
|---|---|---|
| FlowNMR Spectroscopy | Changes in the chemical shifts of protons adjacent to the nitrogen atom. | Quantitative, real-time data on the conversion of reactants to products. rsc.org |
| Raman Spectroscopy | Disappearance of C=O stretching mode (if reductive amination) or changes in C-N stretching modes. | Kinetic data on imine formation and reduction steps. researchgate.net |
| Inline FTIR (ReactIR) | Disappearance of N-H stretching bands of the precursor amine. | Real-time tracking of reactant consumption and reaction endpoint determination. scribd.com |
| Hyperpolarized NMR | 15N NMR signals of reactants and products. | High-sensitivity monitoring of nitrogen-containing species, enabling detailed mechanistic studies of imine formation or other key steps. researchgate.net |
In Silico Design and Virtual Screening of Novel Amine Derivatives
Computational chemistry provides powerful tools for designing and evaluating new molecules before they are ever synthesized in a lab. In silico design and virtual screening allow for the rapid exploration of vast chemical spaces to identify derivatives with desired properties. nih.gov This approach is particularly useful for discovering molecules tailored for specific applications, such as materials science or carbon capture. researchgate.netresearchgate.net
Starting with the core structure of N-(2-Methoxy-2-methylpropyl)-N-propylamine, a virtual library of novel derivatives could be generated by systematically modifying its substituents. These virtual compounds could then be screened against computational models that predict relevant properties. For example, if designing derivatives for CO₂ capture, models can predict binding enthalpies and selectivity. researchgate.net Machine learning-based virtual screening can further accelerate this process by identifying functional groups and structural motifs that are most likely to lead to high-affinity binding. nih.gov This computational-first approach helps to prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net
Table 3: Hypothetical Workflow for In Silico Design and Screening of Derivatives
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Core Scaffold Definition | Use N-(2-Methoxy-2-methylpropyl)-N-propylamine as the starting structure. | Chemical drawing software. |
| 2. Virtual Library Generation | Systematically add or modify functional groups on the propyl chains. | Combinatorial library enumeration software. |
| 3. Property Prediction | Calculate key physicochemical properties (e.g., pKa, polarity, CO₂ binding energy). | Quantitative Structure-Property Relationship (QSPR) models, Density Functional Theory (DFT). researchgate.net |
| 4. Virtual Screening | Filter the library based on predicted properties to identify top candidates. | Machine learning models, docking simulations (if a target protein is involved). nih.gov |
| 5. Candidate Prioritization | Rank the most promising derivatives for experimental synthesis and validation. | Multi-parameter optimization algorithms. |
Exploration of N-(2-Methoxy-2-methylpropyl)-N-propylamine in Advanced Materials Science (e.g., as Polymerization Initiators or Precursors)
Amines are fundamental building blocks in polymer chemistry, serving as monomers, curing agents, and functional modifiers. numberanalytics.comnumberanalytics.com The unique structure of N-(2-Methoxy-2-methylpropyl)-N-propylamine suggests it could be a valuable candidate for applications in advanced materials science. Its tertiary amine functionality could potentially initiate the cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines, leading to polymers with a specific amine end-group. rsc.org
Furthermore, this compound could serve as a precursor for creating amine-functionalized materials. researchgate.net For example, it could be incorporated into porous organic polymers to enhance their performance in applications like carbon dioxide capture. rsc.org The presence of both an ether and a tertiary amine group within a relatively compact and sterically influenced structure could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or binding characteristics. numberanalytics.com Research in this area would involve synthesizing polymers or materials incorporating the amine and characterizing their physicochemical properties to assess their suitability for targeted applications.
Table 4: Potential Roles in Advanced Materials Science
| Application Area | Potential Role of the Compound | Resulting Material/Property |
|---|---|---|
| Polymer Synthesis | Cationic polymerization initiator. rsc.orgvot.pl | α-Amine telechelic polymers with controlled molecular weight. |
| Functional Porous Materials | Amine modifier for porous supports (e.g., silica, polymers). nih.gov | Sorbents with enhanced CO₂ selectivity and capacity. rsc.org |
| Epoxy Resins | Curing agent or accelerator. | Epoxy networks with modified thermal and mechanical properties. acs.org |
| Functional Surfaces | Grafting agent for surface modification of inorganic materials. nih.gov | Surfaces with tailored hydrophilicity, basicity, or binding sites. |
Interdisciplinary Research Synergies with Other Chemical and Materials Science Disciplines
The full potential of N-(2-Methoxy-2-methylpropyl)-N-propylamine can only be realized through strong interdisciplinary collaborations. The journey from molecular design to final application requires a convergence of expertise from synthetic organic chemistry, computational modeling, analytical science, and materials engineering.
Synthetic chemists are needed to develop efficient and scalable routes to the compound and its derivatives. Computational chemists and data scientists can guide these efforts through predictive modeling and virtual screening. researchgate.net Advanced spectroscopy experts are essential for detailed mechanistic studies and real-time process optimization. mpg.de Finally, materials scientists and chemical engineers are required to incorporate the novel amine into advanced materials, characterize their performance, and develop them for real-world applications, such as advanced polymers or separation technologies. acs.orgacs.org This synergistic approach, where computational prediction informs experimental work and advanced analytics provide feedback for optimization, is the cornerstone of modern chemical and materials science research.
Q & A
Q. What are the primary synthetic routes for (2-Methoxy-2-methylpropyl)(propyl)amine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or reductive amination . For example:
- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2-methoxy-2-methylpropyl bromide) with propylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive amination : Using a ketone/aldehyde precursor (e.g., 2-methoxy-2-methylpropanal) with propylamine and a reducing agent (e.g., NaBH₃CN in methanol) .
Optimization : Adjust solvent polarity (e.g., THF for faster kinetics) or catalyst loading (e.g., Pd/C for hydrogenation steps). Monitor yields via GC-MS or NMR .
Q. How can the purity and structural integrity of this amine be validated?
Use multi-modal analytical techniques :
- NMR : Confirm backbone structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.2–3.5 ppm, propyl chain protons at δ 0.8–1.5 ppm) .
- HRMS : Validate molecular weight (calculated for C₈H₁₉NO: 145.1467 g/mol) with <2 ppm error .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What are the key stability considerations for this compound during storage?
- Thermal stability : Avoid temperatures >40°C to prevent decomposition (e.g., retro-Mannich reactions) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to inhibit oxidation .
- Moisture : Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the methoxy group .
Q. What safety protocols are critical for handling this amine in lab settings?
- PPE : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (Category 4 for oral/skin exposure) .
- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Q. How can researchers screen for biological activity (e.g., enzyme inhibition)?
- In vitro assays : Test against targets like monoamine oxidases (MAOs) using fluorometric kits (e.g., measure kynuramine oxidation rates) .
- Dose-response curves : Use concentrations from 1 nM–100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselectivity of this amine in asymmetric catalysis?
- Steric effects : The bulky 2-methoxy-2-methylpropyl group creates chiral environments, favoring specific transition states (e.g., in ketone reductions) .
- Computational modeling : DFT studies (e.g., Gaussian 16) can predict enantiomeric excess (ee) by analyzing transition-state energies .
- Empirical validation : Compare calculated ee with experimental HPLC data using chiral columns (e.g., Chiralpak IA) .
Q. How does thermal decomposition occur, and what kinetic models apply?
- Cleavage pathways : At >100°C, the C-N bond breaks, releasing propylamine and methoxyketone byproducts .
- Kinetics : Fit decomposition data (TGA/DSC) to first-order models (ln[C] vs. time). Rate constants (k) depend on solvent polarity (e.g., k increases in DMSO vs. toluene) .
Q. What challenges arise in detecting trace degradation products, and how can they be resolved?
Q. How can computational tools predict interactions with biological targets (e.g., GPCRs)?
Q. What strategies improve selectivity in multi-step syntheses involving this amine?
- Protecting groups : Temporarily block the amine with Boc anhydride during ketone functionalization .
- Flow chemistry : Use microreactors to control residence time and minimize side reactions (e.g., over-alkylation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
